molecular formula C10H12BBrO3 B8228091 (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid

Cat. No.: B8228091
M. Wt: 270.92 g/mol
InChI Key: YLXRBSGIHSKXJS-UHFFFAOYSA-N
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Description

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is an organoboron compound that features a bromine atom, a cyclopropylmethoxy group, and a boronic acid functional group attached to a phenyl ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid typically involves the bromination of a phenylboronic acid derivative followed by the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring. The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylmethoxy group in (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules with specific structural and functional characteristics .

Properties

IUPAC Name

[3-bromo-5-(cyclopropylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXRBSGIHSKXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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